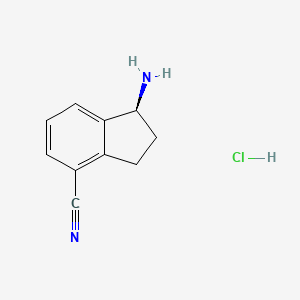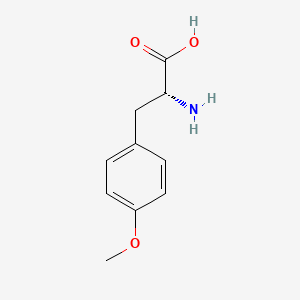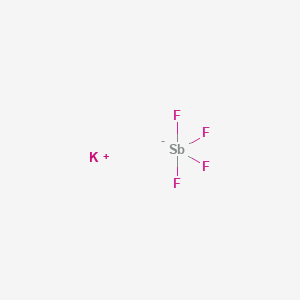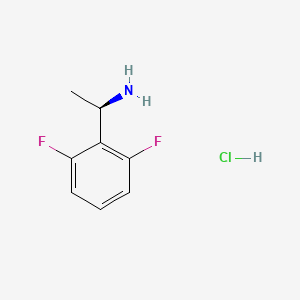
2-PROPANE-D7-THIOL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propane-d7-thiol is a deuterated analog of 2-propanethiol, a compound characterized by the presence of a thiol group (-SH) attached to a propane backbone. The deuterium atoms replace the hydrogen atoms in the propane structure, making it useful in various research applications, particularly in studies involving isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Propane-d7-thiol can be synthesized through several methods, including:
Isothiouronium Salts: This method involves the reaction of isothiouronium salts with deuterated alkyl halides under basic conditions to yield the desired thiol compound.
Catalytic Preparation Using Hydrogen Sulfide: Deuterated propane can be reacted with hydrogen sulfide in the presence of a catalyst to produce this compound.
Thiolacetic Acid/Thioacetates: Deuterated propane can be reacted with thiolacetic acid or thioacetates, followed by hydrolysis to yield the thiol.
Industrial Production Methods: Industrial production of this compound typically involves the use of deuterated precursors and specialized catalytic processes to ensure high purity and yield. The exact methods may vary depending on the scale and specific requirements of the production process.
Analyse Des Réactions Chimiques
2-Propane-d7-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it replaces a leaving group in a substrate molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, iodine, and other oxidizing agents are commonly used for oxidation reactions.
Reducing Agents: Dithiothreitol and tris(2-carboxyethyl)phosphine are typical reducing agents.
Nucleophiles: Thiol groups can act as nucleophiles in substitution reactions, often requiring basic conditions to deprotonate the thiol.
Major Products:
Disulfides: Formed through oxidation of thiols.
Sulfonic Acids: Formed through further oxidation of disulfides.
Substituted Thiols: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
2-Propane-d7-thiol has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Propane-d7-thiol involves its thiol group, which can participate in various chemical reactions. The thiol group can form covalent bonds with electrophiles, undergo oxidation-reduction reactions, and act as a nucleophile in substitution reactions . These properties make it a versatile compound in both chemical and biological systems.
Comparaison Avec Des Composés Similaires
2-Propane-d7-thiol can be compared with other thiol compounds such as:
2-Propanethiol: The non-deuterated analog, which has similar chemical properties but lacks the isotopic labeling.
Ethanethiol: A smaller thiol compound with different reactivity due to its shorter carbon chain.
Butanethiol: A larger thiol compound with increased hydrophobicity and different reactivity patterns.
Uniqueness: The uniqueness of this compound lies in its deuterium labeling, which makes it particularly valuable in studies requiring isotopic differentiation. This property allows for detailed mechanistic studies and tracing experiments that are not possible with non-deuterated analogs .
Propriétés
Numéro CAS |
1219803-56-1 |
|---|---|
Formule moléculaire |
C3HD7S |
Poids moléculaire |
83.2 |
Synonymes |
2-PROPANE-D7-THIOL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


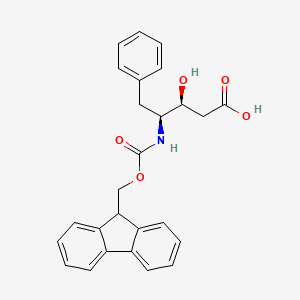
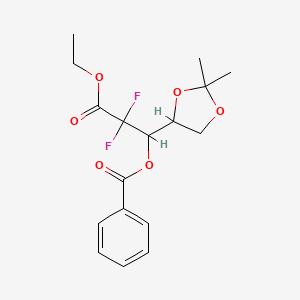
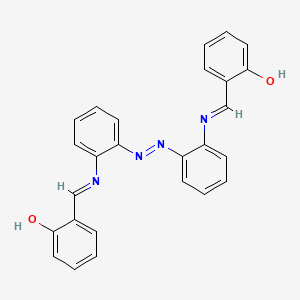
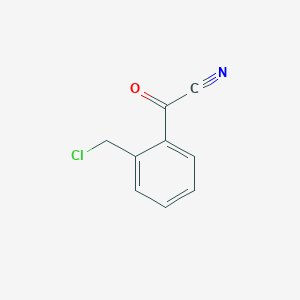
![4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1149012.png)
